DPP-3 Inhibition: Potency vs Fluostatin B
In a direct head-to-head comparison using identical assay conditions, fluostatin A exhibits approximately 55-fold greater inhibitory potency against human placental dipeptidyl peptidase III (DPP-3) compared to fluostatin B, its closest structural congener [1]. Both compounds were evaluated using the synthetic substrate arginyl-arginine-2-naphthylamide in the same experimental system [1].
| Evidence Dimension | DPP-3 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.44 μg/mL |
| Comparator Or Baseline | Fluostatin B: 24.0 μg/mL |
| Quantified Difference | 54.5-fold (fluostatin A is 55× more potent) |
| Conditions | Human placental DPP-3; synthetic substrate arginyl-arginine-2-naphthylamide; assay performed under identical conditions for both compounds |
Why This Matters
This order-of-magnitude potency difference means that substituting fluostatin B for fluostatin A would require 55-fold higher compound concentrations to achieve equivalent target engagement, substantially altering experimental parameters and potentially invalidating comparative DPP-3 studies.
- [1] Akiyama T, Harada S, Kojima F, Takahashi Y, Imada C, Okami Y, Muraoka Y, Aoyagi T, Takeuchi T. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. I. Taxonomy of producing strain, production, isolation, physico-chemical properties and biological properties. J Antibiot (Tokyo). 1998;51(6):553-559. View Source
